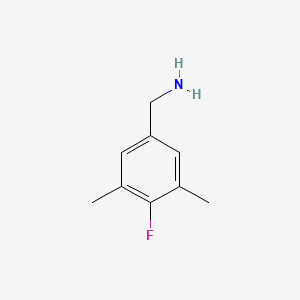

(4-Fluoro-3,5-dimethylphenyl)methanamine

Übersicht

Beschreibung

(4-Fluoro-3,5-dimethylphenyl)methanamine , also known as FDM , is a phenylmethanamine derivative. It falls into the category of substituted amphetamines and is considered a stimulant . Researchers have taken interest in this compound due to its potential pharmacological applications in treating various neurological disorders, including Parkinson’s disease and attention deficit .

Synthesis Analysis

The synthesis of (4-Fluoro-3,5-dimethylphenyl)methanamine involves specific chemical reactions and steps. Unfortunately, I do not have access to detailed synthetic procedures for this compound. However, further investigation into scientific literature may provide insights into its synthesis pathways.

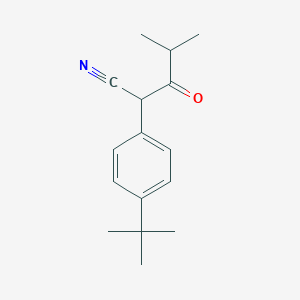

Molecular Structure Analysis

The molecular formula of (4-Fluoro-3,5-dimethylphenyl)methanamine is C~9~H~12~FN , with a molecular weight of 153.2 g/mol . Its chemical structure consists of a fluorine-substituted phenyl ring attached to a methylamine group . The specific arrangement of atoms within the molecule influences its properties and reactivity.

Chemical Reactions Analysis

Understanding the chemical reactivity of (4-Fluoro-3,5-dimethylphenyl)methanamine involves investigating its behavior under various conditions. Researchers explore its reactions with other compounds, such as nucleophiles, acids, and bases. Detailed studies are necessary to elucidate its reactivity profile.

Physical And Chemical Properties Analysis

- Appearance : Liquid

- Storage Temperature : 4°C

- Safety Information :

- Signal Word : Danger

- Hazard Statements : H314 (causes severe skin burns and eye damage) , H335 (may cause respiratory irritation)

- Precautionary Statements : P260 , P261 , P264 , P271 , P280 , P301+P330+P331 , P303+P361+P353 , P304+P340 , P305+P351+P338 , P310 , P312 , P363 , P403+P233 , P405 , P501

- GHS Pictograms : !Danger

Wissenschaftliche Forschungsanwendungen

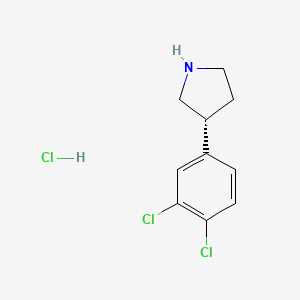

Chiral Discrimination in Pharmaceutical Compounds : The derivative 5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride was studied for its ability to separate enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, which is significant in pharmaceutical compound purification (Bereznitski et al., 2002).

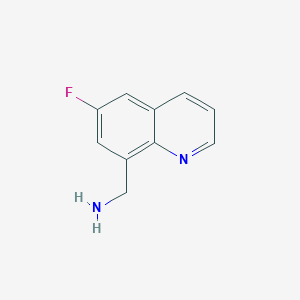

Biased Agonists for Serotonin Receptors : Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, including a compound with 4-fluoro-3,5-dimethylphenyl substituent, have been designed as biased agonists for serotonin 5-HT1A receptors. These compounds demonstrate potential as antidepressant drug candidates due to their ability to preferentially activate ERK1/2 phosphorylation in cortical regions, a key pathway in antidepressant efficacy (Sniecikowska et al., 2019).

Polymer Synthesis and Characterization : The synthesis and characterization of homopolymers and copolymers of 3,5-dimethylphenyl methacrylate, which potentially includes the 4-fluoro-3,5-dimethylphenyl substituent, have been extensively studied. These polymers have applications in various industries due to their unique properties, such as thermal stability and solubility in different solvents (Vijayanand et al., 2002).

Structural Analysis in Organic Chemistry : The compound has been used in studies involving the structural analysis of lithium phenolates, which is crucial for understanding reactions in organic chemistry and materials science. This research helps in the development of new synthetic methodologies (Jackman & Smith, 1988).

Molecular Complexes in Chemistry : Research on molecular complexes, such as the study of hydroxy host systems with alcohols, often involves compounds with 4-fluoro-3,5-dimethylphenyl groups. This research contributes to the understanding of molecular interactions and the development of new chemical synthesis methods (Toda et al., 1985).

Safety And Hazards

(4-Fluoro-3,5-dimethylphenyl)methanamine poses risks associated with skin burns, eye damage, and respiratory irritation. Proper handling, protective equipment, and storage precautions are essential to mitigate these hazards.

Zukünftige Richtungen

Future research should focus on:

- Pharmacological investigations : Explore its potential therapeutic applications.

- Structural modifications : Design derivatives with improved properties.

- Toxicological studies : Assess long-term safety and environmental impact.

Eigenschaften

IUPAC Name |

(4-fluoro-3,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAHVYZLAGKTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267661 | |

| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3,5-dimethylphenyl)methanamine | |

CAS RN |

1384429-44-0 | |

| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

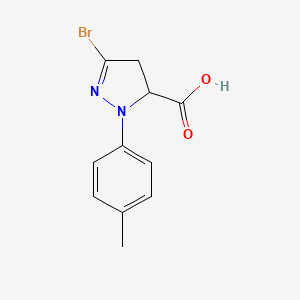

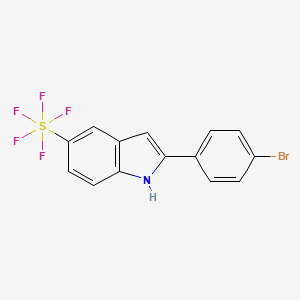

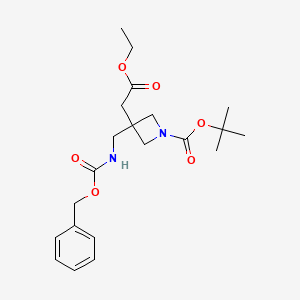

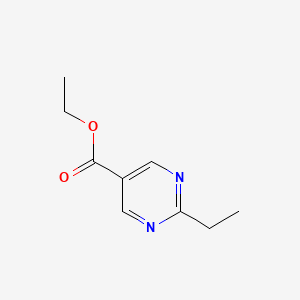

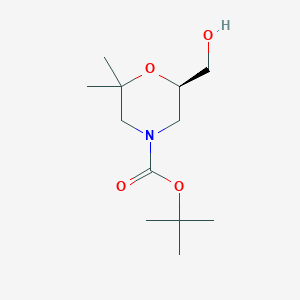

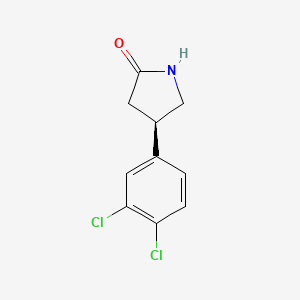

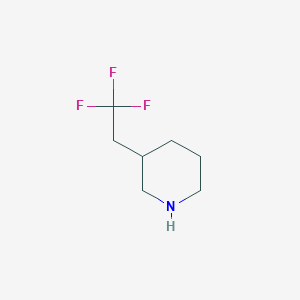

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)